molecular formula C18H15N3O3 B2706150 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-66-9

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2706150
CAS No.: 864938-66-9
M. Wt: 321.336
InChI Key: ODPTXCJDNMAPPW-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that contains a benzimidazole nucleus. The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

The synthesis of this compound involves several steps. The benzimidazole nucleus is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles . The compound N-(4-(1H-benzo[d]imidazol-2-yl) phenyl)-2-chloroacetamide was obtained as the product of nucleophilic attack of compound 1 on chloroacetyl chloride in the presence of triethylamine and DMF .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole nucleus linked to a phenyl group and a carboxamide group. The benzimidazole nucleus contains a five-membered ring with two nitrogen atoms, one of which bears a hydrogen atom . The phenyl group is a six-membered carbon ring, and the carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylenediamines with carboxylic acids to form 2-aryl benzimidazoles, and the nucleophilic attack of compound 1 on chloroacetyl chloride to form N-(4-(1H-benzo[d]imidazol-2-yl) phenyl)-2-chloroacetamide .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral Applications : A study by Hamdouchi et al. (1999) discusses the synthesis and antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which are structurally related to Enviroxime and its analogous benzimidazoles, highlighting their potential as antirhinovirus agents Hamdouchi et al., 1999.

  • Antimicrobial and Antihypertensive Effects : Research by Carini et al. (1991) presented the discovery of a series of N-(biphenylylmethyl)imidazoles demonstrating potent antihypertensive effects upon oral administration, diverging from previous series which were active only intravenously Carini et al., 1991.

  • Antioxidant Properties : Shaabani et al. (2014) synthesized a new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives via an environmentally benign one-pot sequential four-component condensation reaction, indicating a promising avenue for developing antioxidant agents Shaabani et al., 2014.

  • Anticancer Activity : A derivative of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been synthesized with potential antitumor effects. The synthesis process involves multiple steps, starting from commercially available raw materials, highlighting its significance in developing new anticancer therapies H. Bin, 2015.

Applications in Material Science

  • Polymer Science : Bouck and Rasmussen (1993) reported on polyamides derived from 1-methyl-4,5-imidazoledicarboxylic acid, demonstrating good thermal stability and solubility in a wide range of solvents. This research underscores the potential of such compounds in developing new materials with specific desirable properties Bouck & Rasmussen, 1993.

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, investigation of its mechanism of action, and development of methods for its large-scale synthesis. Given the wide range of biological activities associated with benzimidazole derivatives, this compound could potentially be developed into a therapeutic agent for various diseases .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)19-13-7-5-12(6-8-13)17-20-14-3-1-2-4-15(14)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPTXCJDNMAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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